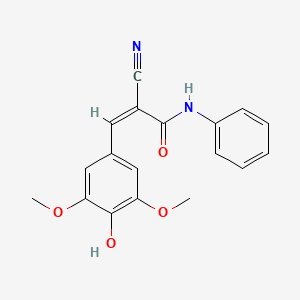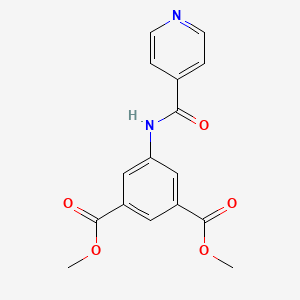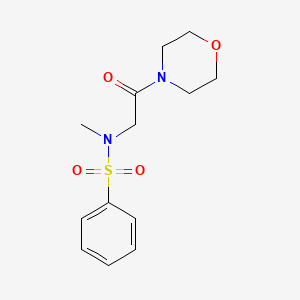![molecular formula C17H16N2O4S B5714835 methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate, also known as PACB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PACB has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for use in various research fields. In
Mécanisme D'action
The mechanism of action of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and have antioxidant properties. methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate in lab experiments is its wide range of applications. methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has been shown to have potential applications in cancer research, inflammation research, and neurodegenerative disease research. Another advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
One limitation of using methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to design experiments that specifically target its effects. Another limitation is that methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate. One direction is to further investigate its mechanism of action. Understanding how methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate works could lead to the development of more targeted treatments for diseases such as cancer and inflammation. Another direction is to study the safety and efficacy of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate in humans. This could pave the way for the development of new treatments for diseases such as cancer and neurodegenerative diseases. Finally, future research could focus on synthesizing new compounds based on the structure of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate, in order to develop compounds with even greater potential for scientific research.
Méthodes De Synthèse
The synthesis of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate involves several steps. First, 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with phenoxyacetic acid and potassium carbonate to form 2-(phenoxyacetyl)benzoic acid. Next, this compound is reacted with thiosemicarbazide to form 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoic acid. Finally, this compound is methylated using dimethyl sulfate to form methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate.
Applications De Recherche Scientifique
Methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has been shown to have a wide range of applications in scientific research. It has been used in studies on cancer, inflammation, and oxidative stress. methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, which could make it a potential treatment for diseases caused by oxidative stress.
Propriétés
IUPAC Name |
methyl 2-[(2-phenoxyacetyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-16(21)13-9-5-6-10-14(13)18-17(24)19-15(20)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHVMJGXQWYAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(phenoxyacetyl)carbamothioyl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)


![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)




![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)